ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as the target compound) is a tricyclic heterocyclic molecule featuring a 3,5-bis(trifluoromethyl)benzoyl substituent and a propan-2-yl (isopropyl) side chain. Its core structure comprises fused pyridine and pyrimidine rings, with an ester group at position 5 and an imino linkage at position 6. The presence of two trifluoromethyl (CF₃) groups on the benzoyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents .
Properties
IUPAC Name |
ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F6N4O4/c1-4-40-24(39)18-12-17-20(33-19-7-5-6-8-35(19)23(17)38)36(13(2)3)21(18)34-22(37)14-9-15(25(27,28)29)11-16(10-14)26(30,31)32/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCXOYORNPTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the preparation of the key intermediate, 3,5-bis(trifluoromethyl)benzoyl chloride, through the chlorination of 3,5-bis(trifluoromethyl)benzoic acid. This intermediate is then reacted with ethyl 2-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of tricyclic derivatives differentiated by benzoyl substituents and alkyl side chains. Key analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound | Benzoyl Substituent | Alkyl Group | Molecular Weight (g/mol) | XLogP3 | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|---|
| Target Compound | 3,5-bis(CF₃) | Propan-2-yl | ~543 (calculated) | ~4.5* | 6 | 5 |
| Ethyl 6-(3-fluorobenzoyl)imino... [2] | 3-F | Propan-2-yl | 448.4 | 3.0 | 6 | 5 |
| Ethyl 6-(3,5-dimethylbenzoyl)imino... [4] | 3,5-dimethyl | Propyl | 458.5 | 3.7 | 5 | 6 |
| Ethyl 6-(3-chlorobenzoyl)imino... [5] | 3-Cl | Methyl | ~450 (estimated) | ~3.2* | 6 | 5 |
*XLogP3 values for the target and 3-Cl analog are estimated based on substituent contributions.
Key Findings:
Substituent Effects on Lipophilicity: The 3,5-bis(CF₃) group in the target compound significantly elevates XLogP3 (~4.5) compared to analogs with single halogens (3-F: 3.0; 3-Cl: ~3.2) or dimethyl groups (3.7) . The dimethyl analog (XLogP3 = 3.7) demonstrates that alkyl groups increase hydrophobicity relative to halogens, though less than CF₃ .
Hydrogen Bonding and Solubility: All compounds share a hydrogen bond acceptor count of 5–6, dominated by carbonyl oxygens and imino/azacyclic nitrogens. Higher XLogP3 values correlate with lower predicted solubility, suggesting the target compound may require formulation optimization for bioavailability.
Steric and Conformational Effects: The propan-2-yl group in the target compound introduces branching, reducing rotatable bonds (5 vs. 6 in the propyl analog) and limiting conformational flexibility. This may enhance binding selectivity in biological targets .
Crystallography and Packing :
- Structural studies using programs like SHELXL () reveal that CF₃ groups influence crystal packing via van der Waals interactions rather than H-bonding. This contrasts with dimethyl or halogenated analogs, where H-bond networks or π-stacking may dominate .
Biological Activity
Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (referred to as Compound A) is a complex triazine derivative known for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships.
Structure and Properties
Compound A features a unique triazine core with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and bioavailability, which are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives similar to Compound A. For instance:
- In vitro Studies : Compound A has shown significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values ranging from 2.21 µM to 50 µM against MDA-MB321 (breast cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cells . Such low IC50 values indicate a potent effect on cancer cell viability.
- Mechanism of Action : The anticancer activity is often attributed to the ability of triazine compounds to inhibit topoisomerases and induce apoptosis through the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored:
- Efficacy Against Pathogens : Compound A's structural analogs have demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies have shown MIC values as low as 0.0338 mg/mL against resistant strains such as MRSA .
- Biofilm Inhibition : The compound's ability to disrupt biofilm formation has been noted, which is critical in treating persistent infections caused by biofilm-forming bacteria .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like A:
| Structural Feature | Activity Impact |
|---|---|
| Trifluoromethyl groups | Increased lipophilicity and potency |
| Triazine core | Essential for anticancer and antimicrobial properties |
| Carboxylate group | Enhances solubility and interaction with biological targets |
Studies indicate that modifications in the triazine core can lead to variations in biological activity profiles. For example, the introduction of different substituents at specific positions can significantly alter the compound's efficacy against various targets .
Case Studies
- Anticancer Study : A derivative similar to Compound A was tested on human cancer cell lines (DLD-1 and HT-29), showing promising results with IC50 values of 13.71 µM and 17.78 µM respectively .
- Antimicrobial Study : An ethanol extract containing compounds related to Compound A exhibited potent antimicrobial effects against Enterococcus faecium and Staphylococcus aureus MRSA with promising MIC values .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
- Coupling reactions : Use 3,5-bis(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Cyclization : Employ microwave-assisted synthesis (100–120°C, 30–60 min) to enhance reaction efficiency and reduce by-products .
- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) to achieve >95% purity .
Validate each intermediate via LC-MS and ¹H NMR to track structural integrity .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz, DMSO-d₆) resolve the tricyclic core and trifluoromethyl groups. NOESY confirms spatial proximity of the propan-2-yl substituent .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) identifies the molecular ion peak (expected m/z: ~650.2) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, grow single crystals in ethyl acetate/hexane at 4°C .
Q. What strategies are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) at 10–100 µM concentrations in pH 7.4 buffer. Monitor activity via fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?
Methodological Answer:
- Meta-analysis : Compare substituent effects using a dataset of IC₅₀ values (e.g., trifluoromethyl vs. nitrobenzoyl groups) to identify structure-activity trends .
- Molecular docking : Perform AutoDock Vina simulations on protein targets (e.g., CYP450 isoforms) to rationalize divergent activities based on binding poses .
- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., 37°C, 5% CO₂) to rule out experimental variability .
Q. What computational approaches are suitable for predicting metabolic stability?
Methodological Answer:
- DFT calculations : Analyze electron density maps (B3LYP/6-311+G(d,p)) to identify oxidation-prone sites (e.g., imino groups) .
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism, plasma protein binding, and bioavailability .
- Molecular dynamics (MD) : Simulate interactions with liver microsomes (GROMACS, 100 ns) to assess hydrolysis rates of the ethyl carboxylate group .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability profiling : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Light/heat stress testing : Expose solid samples to 40°C/75% RH for 28 days. Detect decomposition products using LC-QTOF-MS .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hours). Quench with acetonitrile and quantify parent compound loss .
Q. What methodologies address regioselectivity challenges in derivatization?
Methodological Answer:
- Protecting group strategy : Temporarily block the imino group with Boc anhydride to direct substitution at the oxo position .
- Metal-catalyzed reactions : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the trifluoromethylphenyl ring .
- Kinetic vs. thermodynamic control : Vary reaction temperature (0°C vs. reflux) to favor mono- vs. di-substitution .
Q. How can advanced SAR studies differentiate this compound from analogs with similar scaffolds?
Methodological Answer:
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to quantify contributions of the propan-2-yl group .
- Free-Wilson analysis : Deconstruct bioactivity data into substituent contributions (e.g., trifluoromethyl enhances lipophilicity by ~0.5 logP units) .
- Crystallographic overlay : Superimpose X-ray structures with analogs to identify conformational differences in the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
